molecular formula C14H12ClN5 B6443365 N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine CAS No. 2640934-27-4

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Cat. No.: B6443365
CAS No.: 2640934-27-4
M. Wt: 285.73 g/mol
InChI Key: LWVGIKHJBPTVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a trisubstituted purine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known as "privileged scaffolds" for developing tyrosine kinase inhibitors (TKIs) . Its core structure is designed to mimic key features of known inhibitors, making it a valuable tool for investigating new therapeutic agents, particularly against hematological malignancies. The molecular design incorporates a 4-chlorophenyl group at the 6-position and a cyclopropyl group at the 9-position of the purine ring system. Research on analogous compounds indicates that the nature of the substituent at the N-9 position, such as a cyclopropyl group, is critical for optimizing hydrophobic interactions within the ATP-binding pocket of target kinases . Furthermore, the N-7 atom of the purine core in such structures is known to form essential hydrogen bonds with kinase residues, which helps stabilize the inhibitor-enzyme complex and is a key requirement for obtaining potent inhibitory activity . This compound is intended for non-human research applications only. It is specifically designed for use in in vitro studies to explore the inhibition of oncogenic kinases, structure-activity relationships (SAR), and the molecular mechanisms of cell proliferation in diseases such as leukemia. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can use this chemical to study the downstream signaling pathways of specific kinases and to evaluate its cytotoxic effects on cancer cell lines.

Properties

IUPAC Name

N-(4-chlorophenyl)-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-9-1-3-10(4-2-9)19-13-12-14(17-7-16-13)20(8-18-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVGIKHJBPTVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the 9-Position

The 9-position of the purine ring is highly reactive toward alkylation due to the electron-deficient nature of the imidazole moiety. A two-step protocol is commonly employed:

Lewis AcidTemperature (°C)Time (h)Yield (%)
BF₃·OEt₂0–51278
AlCl₃10–151865
None60–802442

Palladium-Mediated Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling introduces the 4-chlorophenyl group after cyclopropane installation. A palladium(II) acetate/XPhos catalyst system enables the coupling of 9-cyclopropyl-6-iodo-9H-purine with 4-chlorophenylboronic acid. This method offers superior regioselectivity but requires anhydrous conditions and inert atmospheres.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). Key characterization data include:

  • <sup>1</sup>H NMR : Signals at δ 1.10–1.30 (cyclopropyl protons), δ 7.40–7.60 (aromatic protons).

  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]<sup>+</sup> at m/z 286.08 (calculated for C<sub>14</sub>H<sub>12</sub>ClN<sub>5</sub>).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize thermal degradation during exothermic alkylation steps. Solvent recovery systems (e.g., distillation for DMF) reduce waste, while in-line analytics (FTIR, PAT) ensure real-time quality control.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Synthesis

Building Block for Purine Derivatives
N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine serves as a crucial building block in the synthesis of more complex purine derivatives. Its structure allows for further functionalization, enabling the creation of novel compounds with tailored properties for specific applications.

Biological Research

Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor, particularly in purine metabolism. Research indicates that it can inhibit specific enzymes involved in cellular processes, such as DNA and RNA synthesis, which is critical in cancer and viral infection therapies .

Therapeutic Applications
this compound is being explored for its therapeutic effects against various diseases, including cancer and viral infections. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific pathways involved in disease progression .

Medicinal Chemistry

Potential Anticancer Agent
The compound's mechanism of action involves interactions with molecular targets that may lead to the inhibition of tumor growth. Its structural characteristics enhance its binding affinity to target enzymes, increasing its efficacy as a potential anticancer agent .

Viral Infections Treatment
Studies have shown that this compound may exhibit antiviral properties by disrupting viral replication processes through enzyme inhibition.

Material Science

Development of New Materials
In addition to its biological applications, this compound is utilized in the development of new materials with specific chemical properties. Its unique structure can be leveraged to create materials with desired functionalities, enhancing their performance in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The molecular pathways influenced by this compound include the inhibition of DNA and RNA synthesis, leading to its potential use as an anticancer and antiviral agent.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : Likely $ \text{C}{14}\text{H}{13}\text{ClN}_5 $ (based on analogs in ).
  • Functional Features :
    • Cyclopropyl group enhances metabolic stability compared to bulkier substituents.
    • 4-Chlorophenyl moiety contributes to hydrophobic interactions in biological targets.

Comparison with Structurally Similar Compounds

Substituent Variations at N9 and C6

Compound Name N9 Substituent C6 Substituent Molecular Formula Key References
N-(4-Chlorophenyl)-9-cyclopropyl-9H-purin-6-amine Cyclopropyl 4-Chlorophenylamine $ \text{C}{14}\text{H}{13}\text{ClN}_5 $
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl 4-Methoxybenzylamine $ \text{C}{16}\text{H}{18}\text{ClN}_5\text{O} $
N-Benzyl-9-isopropyl-9H-purin-6-amine Isopropyl Benzylamine $ \text{C}{15}\text{H}{17}\text{N}_5 $
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Isopropyl Ethylamine $ \text{C}{10}\text{H}{15}\text{ClN}_5 $
N-Cyclopentyl-9-methyl-9H-purin-6-amine Methyl Cyclopentylamine $ \text{C}{11}\text{H}{15}\text{N}_5 $

Key Observations :

  • C6 Substituents : Aryl amines (e.g., 4-chlorophenyl) enhance target affinity via π-π stacking, while alkyl amines (e.g., ethyl) may reduce solubility .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (aq.)
This compound 301.74 3.2 Low (hydrophobic)
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine 331.80 3.8 Moderate (due to methoxy)
N-Cyclopentyl-9-methyl-9H-purin-6-amine 217.27 2.5 High (alkyl chain)

Trends :

  • Bulky N9 groups (e.g., isopropyl) increase LogP, reducing aqueous solubility .
  • Cyclopropyl balances hydrophobicity and steric effects, making the target compound a mid-range candidate for drug design .

Insights :

  • The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic kinase pockets, similar to tyrosine kinase inhibitors .
  • Antibacterial activity in analogs correlates with N9 bulkiness, suggesting steric effects are critical for target engagement .

Biological Activity

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its purine core substituted with a 4-chlorophenyl group at the N-6 position and a cyclopropyl group at the N-9 position. The structural modifications are essential for enhancing the compound's biological activity.

Anticancer Activity

Numerous studies have explored the anticancer properties of purine derivatives, including this compound. The compound has shown significant inhibitory effects on various cancer cell lines, indicating its potential as an antitumor agent.

In Vitro Studies

  • Inhibitory Activity : Research indicates that this compound exhibits potent inhibitory activity against several kinases involved in cancer progression. For instance, it has been reported to have an IC50 value of approximately 0.41 μM against Bruton’s Tyrosine Kinase (BTK) and 0.38 μM against FLT3-ITD, which are critical targets in hematological malignancies .
  • Cell Proliferation Studies : The compound demonstrated significant antiproliferative effects on leukemia and lymphoma cell lines, such as HL60 and K562, at low concentrations. These findings suggest that it may induce apoptosis in these cells .
  • Mechanism of Action : Molecular docking studies reveal that the compound interacts with key active sites of kinases, affecting signaling pathways crucial for cell survival and proliferation. This interaction is believed to lead to the induction of apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity.

  • Antibacterial Studies : Preliminary investigations into its antibacterial properties have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of similar purine structures have been noted to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : Some studies have also reported antifungal activity associated with related purine compounds, although specific data on this compound in this context is still emerging .

Data Tables

The following table summarizes key biological activities and IC50 values for this compound and related compounds:

CompoundTargetIC50 (μM)Cell Line/Organism
This compoundBruton’s Tyrosine Kinase (BTK)0.41Various Cancer Cell Lines
This compoundFLT3-ITD0.38Various Cancer Cell Lines
Related Purine DerivativeStaphylococcus aureusTBDBacterial Strains
Related Purine DerivativePseudomonas aeruginosaTBDBacterial Strains

Case Studies

  • Study on Apoptosis Induction : A case study demonstrated that treatment with this compound led to increased apoptosis markers in treated leukemia cells compared to control groups. The study highlighted the potential of this compound as a therapeutic agent in targeted cancer therapies .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various tumor cell lines, revealing a dose-dependent response that underscores its potential utility in cancer treatment regimens .

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include:

  • Nucleophilic substitution at the purine’s 6-position using 4-chloroaniline under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Cyclopropane introduction via alkylation of the purine’s 9-position using cyclopropyl halides or Mitsunobu reactions with cyclopropanol derivatives .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Critical factors include solvent choice (to minimize byproducts) and temperature control during substitution steps to prevent decomposition of the chlorophenyl group .

Basic: What analytical techniques are essential for structural characterization of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is required:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., cyclopropyl CH₂ groups at δ ~0.5–1.5 ppm and aromatic protons from the chlorophenyl group at δ ~7.3–7.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the purine ring .
  • X-ray crystallography :
    • Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) determines bond angles, torsion angles, and spatial arrangement (e.g., dihedral angles between purine and chlorophenyl groups) .
  • Mass spectrometry (HRMS/ESI-MS) confirms molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

Answer:
Advanced optimization strategies include:

  • Continuous flow reactors for precise control of reaction parameters (residence time, temperature), reducing side reactions and improving reproducibility .
  • Design of Experiments (DoE) to statistically evaluate variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
  • In-line monitoring (e.g., FTIR or HPLC) for real-time tracking of intermediate formation and byproduct generation .

For example, cyclopropane introduction may require inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates .

Advanced: How can conflicting biological activity data across studies be systematically resolved?

Answer:
Contradictions often arise from differences in assay conditions or target selectivity. Methodological approaches include:

  • Dose-response profiling across multiple concentrations (e.g., IC₅₀ determination) to account for potency variations .
  • Off-target screening using kinase panels or proteome-wide assays to identify unintended interactions .
  • Structural-activity relationship (SAR) studies to isolate the effects of specific substituents (e.g., chlorine vs. fluorine at the phenyl group) .
  • Meta-analysis of published data with standardized normalization (e.g., activity relative to positive controls like staurosporine) .

Advanced: What computational tools are employed to predict target binding modes and selectivity?

Answer:
Advanced computational workflows include:

  • Molecular docking (AutoDock Vina, Glide) to model interactions with enzymes (e.g., acetylcholinesterase or kinases) .
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability and conformational changes over time .
  • Quantum mechanical (QM) calculations (Gaussian, ORCA) to evaluate electronic effects of substituents (e.g., electron-withdrawing chlorine on aromatic rings) .
  • Machine learning models trained on purine derivative datasets to predict ADMET properties and bioactivity .

Advanced: How does X-ray crystallography elucidate the 3D conformation and intermolecular interactions of this compound?

Answer:
Key steps involve:

  • Crystal growth via vapor diffusion (e.g., mixing DMSO solution with ethanol) .
  • Data collection on a synchrotron or rotating anode source (resolution ≤ 1.0 Å recommended) .
  • Structure solution using SHELXT for phase determination and SHELXL for refinement .
  • Analysis of packing interactions (e.g., π-π stacking between purine rings, halogen bonding from the chlorine substituent) .

For example, a study on a related compound (2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine) revealed a dihedral angle of 132.14° between the purine and substituent, critical for target binding .

Advanced: What strategies mitigate off-target effects in biological assays?

Answer:

  • Proteomic profiling (e.g., thermal shift assays) to identify unintended protein targets .
  • Isosteric replacement (e.g., substituting chlorine with trifluoromethyl to reduce non-specific binding) .
  • Cellular pathway analysis (RNA-seq, phosphoproteomics) to contextualize activity within signaling networks .
  • Negative control analogs (e.g., des-chloro or cyclopropane-removed derivatives) to isolate pharmacophore contributions .

Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?

Answer:
SAR studies involve:

  • Parallel synthesis of analogs with variations in substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl, cyclopropyl vs. isopropyl) .
  • Enzymatic assays (e.g., fluorescence-based inhibition assays for kinases or acetylcholinesterase) .
  • Free-energy perturbation (FEP) calculations to predict the impact of substituent changes on binding affinity .
  • Crystallographic overlay with co-crystal structures to identify critical hydrogen bonds or steric clashes .

For instance, replacing the cyclopropyl group with bulkier substituents may enhance target selectivity but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.